molecular formula C6H10O4 B14455046 (2R,4R,5R)-5-hydroxy-2-methyl-1,3-dioxane-4-carbaldehyde CAS No. 70377-89-8

(2R,4R,5R)-5-hydroxy-2-methyl-1,3-dioxane-4-carbaldehyde

Cat. No.: B14455046
CAS No.: 70377-89-8
M. Wt: 146.14 g/mol
InChI Key: HVAFLFRNUVFTBL-PBXRRBTRSA-N
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Description

(2R,4R,5R)-5-hydroxy-2-methyl-1,3-dioxane-4-carbaldehyde is a chemical compound with a unique structure that includes a dioxane ring with hydroxyl and aldehyde functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R,5R)-5-hydroxy-2-methyl-1,3-dioxane-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of a suitable precursor with reagents that introduce the hydroxyl and aldehyde groups into the dioxane ring. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification and crystallization to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

(2R,4R,5R)-5-hydroxy-2-methyl-1,3-dioxane-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions include carboxylic acids, primary alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

(2R,4R,5R)-5-hydroxy-2-methyl-1,3-dioxane-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2R,4R,5R)-5-hydroxy-2-methyl-1,3-dioxane-4-carbaldehyde exerts its effects involves interactions with specific molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and covalent bonds with target molecules, influencing their activity and function. Pathways involved may include enzymatic reactions and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2R,4R,5R)-5-hydroxy-2-methyl-1,3-dioxane-4-carbaldehyde apart from similar compounds is its specific arrangement of functional groups within the dioxane ring.

Properties

CAS No.

70377-89-8

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

IUPAC Name

(2R,4R,5R)-5-hydroxy-2-methyl-1,3-dioxane-4-carbaldehyde

InChI

InChI=1S/C6H10O4/c1-4-9-3-5(8)6(2-7)10-4/h2,4-6,8H,3H2,1H3/t4-,5-,6+/m1/s1

InChI Key

HVAFLFRNUVFTBL-PBXRRBTRSA-N

Isomeric SMILES

C[C@@H]1OC[C@H]([C@@H](O1)C=O)O

Canonical SMILES

CC1OCC(C(O1)C=O)O

Origin of Product

United States

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